molecular formula C8H10Cl2O2 B1314096 Cyclohexane-1,2-dicarbonyl dichloride CAS No. 34684-19-0

Cyclohexane-1,2-dicarbonyl dichloride

Cat. No.: B1314096
CAS No.: 34684-19-0
M. Wt: 209.07 g/mol
InChI Key: YKZFIPRBWVEQBE-UHFFFAOYSA-N
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Description

Cyclohexane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₈H₁₀Cl₂O₂. It is a derivative of cyclohexane, where two adjacent carbon atoms are bonded to carbonyl chloride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,2-dicarbonyl dichloride can be synthesized through the reaction of cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted to acyl chloride groups, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexane-1,2-dicarboxylic acid.

    Reduction: It can be reduced to cyclohexane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Cyclohexane-1,2-dicarboxylic acid: Formed from hydrolysis

    Cyclohexane-1,2-diol: Formed from reduction

Scientific Research Applications

Cyclohexane-1,2-dicarbonyl dichloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-dicarbonyl dichloride: Similar structure but with carbonyl chloride groups at the 1,4-positions.

    Cyclohexane-1,2-dicarboxylic anhydride: An anhydride form of the dicarboxylic acid.

    Phthaloyl chloride: An aromatic analog with similar reactivity.

Uniqueness

Cyclohexane-1,2-dicarbonyl dichloride is unique due to its specific positioning of carbonyl chloride groups, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

cyclohexane-1,2-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZFIPRBWVEQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500563
Record name Cyclohexane-1,2-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34684-19-0
Record name Cyclohexane-1,2-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-cyclohexanedicarbonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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